molecular formula C15H12N2O2 B016642 Oxcarbazepine-D4 (Major) CAS No. 1020719-71-4

Oxcarbazepine-D4 (Major)

Numéro de catalogue: B016642
Numéro CAS: 1020719-71-4
Poids moléculaire: 256.29 g/mol
Clé InChI: CTRLABGOLIVAIY-DNZPNURCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxcarbazepine-D4 (Major) is a deuterated form of oxcarbazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. The deuterium atoms in Oxcarbazepine-D4 (Major) replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of oxcarbazepine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Oxcarbazepine-D4 (Major) involves the introduction of deuterium atoms into the oxcarbazepine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure .

Industrial Production Methods

Industrial production of Oxcarbazepine-D4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified through crystallization and chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Oxcarbazepine-D4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Pharmacokinetic Studies

Oxcarbazepine-D4 is extensively utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of oxcarbazepine. The stable isotope labeling enables researchers to differentiate between the administered drug and its metabolites in biological samples.

  • Methodologies : Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze plasma and cerebrospinal fluid samples for accurate quantification of oxcarbazepine and its active metabolite, monohydroxy derivative (MHD) .
  • Findings : Studies have shown that oxcarbazepine is rapidly metabolized to MHD, which is responsible for most of its anticonvulsant activity. The pharmacokinetics indicate that MHD reaches steady-state concentrations within 2-3 days of administration .

Drug Interaction Studies

The compound is also pivotal in exploring drug-drug interactions involving oxcarbazepine. Its reduced propensity for metabolic interactions compared to other antiepileptic drugs makes it an ideal candidate for such studies.

  • Clinical Relevance : Research indicates that oxcarbazepine does not significantly affect serum concentrations of other hepatically metabolized antiepileptic drugs, thus minimizing the risk of adverse interactions .

Toxicology and Safety Assessments

Oxcarbazepine-D4 plays a crucial role in toxicological evaluations to assess the safety profile of oxcarbazepine.

  • Safety Data : Studies have demonstrated that while oxcarbazepine may cause side effects such as hyponatremia, it has a lower incidence of severe adverse effects compared to its predecessor, carbamazepine . Furthermore, there is no evidence of significant teratogenicity or carcinogenicity associated with its use .

Case Study 1: Efficacy in Pediatric Patients

A clinical trial demonstrated the efficacy of oxcarbazepine as monotherapy in pediatric patients aged 4-16 years. The study highlighted that children often require higher doses per body weight compared to adults due to differences in metabolism .

Case Study 2: Transitioning from Carbamazepine

A comparative study indicated that patients experiencing adverse effects from carbamazepine showed significant improvement when switched to oxcarbazepine without loss of seizure control. This transition underscores the therapeutic advantages of using oxcarbazepine over older antiepileptic drugs .

Mécanisme D'action

Oxcarbazepine-D4 (Major) exerts its effects primarily through its active metabolite, 10-monohydroxy derivative (MHD). The mechanism involves the blockade of voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses. This action helps prevent the spread of seizures .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Oxcarbazepine-D4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical purposes. Unlike carbamazepine, oxcarbazepine does not produce an epoxide metabolite, reducing the risk of certain side effects .

Activité Biologique

Oxcarbazepine-D4 (Major) is a deuterated form of oxcarbazepine, an anticonvulsant medication primarily used in the treatment of epilepsy. Its biological activity is closely related to its mechanism of action as a sodium channel blocker and its effects on neuronal excitability. This article explores the biological activity of Oxcarbazepine-D4, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by relevant studies and data.

Oxcarbazepine and its active metabolite, monohydroxy derivative (MHD), exert their anticonvulsant effects primarily through the blockade of voltage-gated sodium channels. This inhibition stabilizes hyperexcited neuronal membranes, reduces excessive neuronal firing, and prevents seizure propagation within the central nervous system (CNS) without significantly affecting normal neuronal transmission .

Key Mechanisms:

  • Sodium Channel Blockade: Oxcarbazepine binds to the inactive state of sodium channels, prolonging their refractory period.
  • Glutamate Release Inhibition: It may also inhibit glutamate release, contributing to its anticonvulsant properties .
  • Potassium Conductance Modulation: Increased potassium conductance has been suggested to play a role in its activity .

Pharmacokinetics

The pharmacokinetic profile of Oxcarbazepine-D4 is essential for understanding its efficacy and safety in clinical use.

Parameter Value
Absorption Completely absorbed after oral administration
Volume of Distribution Approximately 49 L
Protein Binding ~40% bound to plasma proteins (mainly albumin)
Metabolism Rapidly metabolized to MHD; minimal unchanged drug excreted
Half-Life Parent drug: ~2 hours; MHD: ~9 hours
Excretion >95% excreted in urine; primarily as MHD glucuronides

Clinical Efficacy

Research indicates that Oxcarbazepine-D4 exhibits significant biological activity against various conditions beyond epilepsy, including potential applications in treating glioblastoma. Notably, studies have shown that it can effectively inhibit glioblastoma cell proliferation.

Case Studies

  • Efficacy in Neuropathic Pain: Zhou et al. analyzed clinical data regarding oxcarbazepine's effectiveness in neuropathic pain management, concluding limited evidence supporting its use for conditions like diabetic neuropathy .
  • Pediatric Use: A retrospective study highlighted significant improvements in children with Sydenham chorea treated with oxcarbazepine, where symptoms improved markedly within a week .
  • Drug Interaction Case: A case report examined the interaction between clozapine and oxcarbazepine, noting that the introduction of oxcarbazepine altered clozapine plasma concentrations significantly, underscoring the importance of monitoring drug interactions in clinical settings .

Side Effects and Tolerability

While generally well-tolerated, oxcarbazepine can cause side effects such as ataxia, somnolence, and hyponatremia. The risk of side effects may lead to higher rates of discontinuation compared to placebo treatments .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Oxcarbazepine-D4 (Major) that researchers must characterize for its use as an internal standard?

  • Methodological Answer : Key properties include molecular weight (accounting for deuterium substitution), solubility in common solvents (e.g., methanol, dimethyl sulfoxide), and stability under varying pH/temperature conditions. Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D4 enrichment). Chromatographic retention time differences compared to unlabeled oxcarbazepine should be validated via HPLC or LC-MS under gradient elution conditions .

Q. How can researchers validate the isotopic purity and storage stability of Oxcarbazepine-D4 (Major)?

  • Methodological Answer : Perform accelerated stability studies under controlled humidity (e.g., 25°C/60% RH and 40°C/75% RH) for 6–12 months, with periodic analysis using LC-MS/MS. Quantify deuterium loss via isotopic abundance ratio calculations (e.g., m/z shifts in MS spectra). Compare degradation kinetics against unlabeled oxcarbazepine to assess isotopic exchange risks. Store aliquots in inert, airtight containers at -20°C to minimize deuterium-hydrogen exchange .

Q. What chromatographic techniques are optimal for resolving Oxcarbazepine-D4 (Major) from endogenous metabolites in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and mobile phases containing 0.1% formic acid enhances separation efficiency. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges prior to analysis. LC-MS/MS using multiple reaction monitoring (MRM) transitions specific to the deuterated compound reduces interference. Validate method specificity via spike-recovery experiments in target matrices (e.g., recovery rates of 85–115%) .

Advanced Research Questions

Q. How should controlled experiments be designed to assess deuterium isotope effects on Oxcarbazepine-D4 (Major) in metabolic stability assays?

  • Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to compare metabolic half-life (t1/2) of Oxcarbazepine-D4 against unlabeled oxcarbazepine. Control for enzyme activity (e.g., CYP3A4/5) via co-incubation with selective inhibitors (e.g., ketoconazole). Quantify deuterium kinetic isotope effects (DKIE) using the ratio kH/kD. Include triplicate measurements and statistical tests (e.g., ANOVA) to confirm significance (p < 0.05). Report deviations in metabolic pathways due to isotopic substitution .

Q. What statistical approaches resolve contradictions in pharmacokinetic data when quantifying Oxcarbazepine-D4 (Major) across different MS platforms?

  • Methodological Answer : Apply Bland-Altman analysis to assess agreement between platforms (e.g., triple quadrupole vs. time-of-flight MS). Normalize data using internal standard calibration curves and matrix-matched controls. For discordant results, cross-validate with orthogonal techniques (e.g., stable isotope dilution assay). Use multivariate regression to identify confounding variables (e.g., ion suppression, column aging) .

Q. How can matrix effects be mitigated when using Oxcarbazepine-D4 (Major) as an internal standard in heterogeneous clinical samples?

  • Methodological Answer : Optimize sample preparation via protein precipitation with acetonitrile (1:3 v/v) followed by phospholipid removal cartridges. Use isotope dilution calibration with deuterated analogs to correct for ion suppression/enhancement. Validate method robustness via inter-day precision studies (CV < 15%) and spike-and-recovery in diverse matrices (e.g., cerebrospinal fluid, urine). Document matrix factor (MF) calculations as per FDA bioanalytical guidelines .

Q. Methodological Framework for Data Presentation

  • Data Tables : Include retention times, MRM transitions, and isotopic purity metrics in supplementary materials. Use ANOVA tables for statistical comparisons .
  • Figures : Highlight chromatographic separation efficiency and metabolic pathway diagrams. Avoid overcrowding with chemical structures; prioritize clarity .

Propriétés

IUPAC Name

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649424
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-71-4
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.